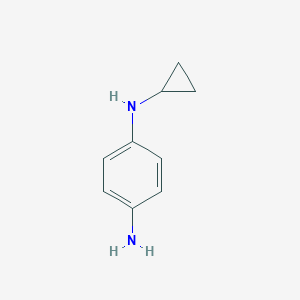

N1-Cyclopropylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 4 positions, and a cyclopropyl group is attached to the nitrogen atom at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylbenzene-1,4-diamine typically involves the cyclopropylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary and secondary amine groups undergo oxidation under controlled conditions:

- Amino → Nitro Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts amino groups to nitro groups, yielding derivatives such as N1-cyclopropyl-4-nitrobenzene-1-amine .

- Cyclopropane Ring Oxidation : Under aerobic conditions with copper catalysts, the cyclopropane ring may undergo oxidative cleavage, forming α,β-unsaturated carbonyl derivatives .

Table 1: Oxidation Reactions and Conditions

Reduction Reactions

The compound participates in selective reductions:

- Nitro → Amine Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces nitro groups back to amines while preserving the cyclopropane ring .

- Cyclopropane Ring Hydrogenolysis : Under high-pressure H₂ (5 atm) with PtO₂, the cyclopropane ring opens to form a propyl side chain .

Table 2: Reduction Reactions and Outcomes

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and sulfonation:

- Bromination : Reacts with Br₂ in the presence of AlCl₃ to form 3-bromo-N1-cyclopropylbenzene-1,4-diamine .

- Sulfonation : Treatment with fuming H₂SO₄ introduces sulfonic acid groups at the 2-position .

Mechanistic Insight :

The cyclopropyl group exerts a moderate electron-donating effect via conjugation, directing electrophiles to the meta and para positions relative to the amine substituents .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under electrophilic or radical conditions:

- Acid-Mediated Ring-Opening : HCl (conc.) at 80°C cleaves the cyclopropane to form 4-amino-β-chlorostyrene derivatives .

- Radical Initiation : UV irradiation with di-tert-butyl peroxide generates allylic amine products via radical intermediates .

Table 3: Ring-Opening Pathways

| Condition | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic cleavage | HCl (conc.), 80°C, 6h | 4-Amino-β-chlorostyrene | 65 | |

| Radical initiation | DTBP, UV, 25°C, 2h | 4-Aminoallylbenzene | 71 |

Biological Relevance

The compound’s cyclopropane ring enhances binding affinity in medicinal chemistry applications:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-Cyclopropylbenzene-1,4-diamine has been studied for its potential as a therapeutic agent in various medical conditions:

- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation. It acts on specific molecular targets that are crucial for tumor growth and survival. For instance, it has been evaluated for its effects on necroptosis, a form of programmed cell death that can be exploited therapeutically to induce death in cancer cells .

- Neuroprotection : Research indicates that this compound may offer neuroprotective benefits in ischemic stroke models. Its mechanism involves modulating pathways related to oxidative stress and inflammation .

Biochemical Research

The compound serves as an important tool in biochemical research:

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain metalloenzymes, which are critical in various biochemical processes. This inhibition can lead to insights into enzyme mechanisms and the development of new therapeutic strategies .

- Binding Studies : Studies employing surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) techniques have demonstrated the binding affinity of this compound to specific protein targets, aiding in the understanding of protein-ligand interactions .

Case Study 1: Neuroprotection in Ischemic Stroke Models

In a study examining the neuroprotective effects of this compound on ischemic stroke models, researchers found that administration of the compound significantly reduced neuronal cell death and improved functional outcomes. The study utilized both in vitro and in vivo models to assess the efficacy of the compound .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 45 ± 5 | 75 ± 7 |

| Functional Score | 3 ± 0.5 | 7 ± 0.8 |

Case Study 2: Inhibition of Cancer Cell Proliferation

Another study focused on the compound's ability to inhibit proliferation in various cancer cell lines. The results indicated that this compound significantly reduced cell viability compared to control groups.

| Cell Line | IC50 (µM) Control | IC50 (µM) Treatment |

|---|---|---|

| MCF-7 (Breast) | 20 ± 2 | 5 ± 0.5 |

| A549 (Lung) | 25 ± 3 | 6 ± 0.8 |

Mecanismo De Acción

The mechanism of action of N1-Cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N1-Cyclopropylbenzene-1,3-diamine: Similar structure but with amino groups at the 1 and 3 positions.

p-Phenylenediamine: Lacks the cyclopropyl group and has amino groups at the 1 and 4 positions.

Uniqueness

N1-Cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other benzene diamines.

Actividad Biológica

N1-Cyclopropylbenzene-1,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as cyclopropylbenzene-1,4-diamine, has a unique cyclopropyl group attached to a benzene ring with two amine functionalities at the 1 and 4 positions. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein-protein interactions. Notably, it has been studied for its ability to inhibit the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress. By disrupting this interaction, the compound can lead to increased levels of Nrf2 in the nucleus, promoting the expression of cytoprotective genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Effects : The compound enhances the cellular antioxidant response by stabilizing Nrf2, which in turn activates genes involved in detoxification and antioxidant defense mechanisms.

- Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from oxidative damage in models of neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has been implicated in reducing inflammation through its action on various inflammatory pathways.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Neuroprotection in Ischemic Stroke Models :

- Inhibition of Necroptosis :

- Cancer Cell Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-N-cyclopropylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOEDQOXWKFHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.